molecular formula C17H19FN6 B11039145 1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine

1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine

Número de catálogo: B11039145
Peso molecular: 326.4 g/mol
Clave InChI: QIOHEDOKUHHKRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and antitumor activity . Attached to the pyrimidine ring is a 4-fluorophenyl group, which enhances metabolic stability and target binding through hydrophobic and electronic interactions . The piperazine moiety at position 4 is substituted with an ethyl group, modulating lipophilicity and pharmacokinetic properties .

Propiedades

Fórmula molecular

C17H19FN6

Peso molecular

326.4 g/mol

Nombre IUPAC

4-(4-ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H19FN6/c1-2-22-7-9-23(10-8-22)16-15-11-21-24(17(15)20-12-19-16)14-5-3-13(18)4-6-14/h3-6,11-12H,2,7-10H2,1H3

Clave InChI

QIOHEDOKUHHKRD-UHFFFAOYSA-N

SMILES canónico

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Origen del producto

United States

Métodos De Preparación

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves SNAr reactions between 4-chloropyrazolo[3,4-d]pyrimidine derivatives and 1-ethylpiperazine. Key steps include:

  • Chlorination : 1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-ol is treated with phosphorus oxychloride (POCl₃) at 80–110°C to yield the 4-chloro intermediate.

  • Piperazine Coupling : The chlorinated intermediate reacts with 1-ethylpiperazine in a polar aprotic solvent (e.g., DMF, acetonitrile) under reflux (80–120°C) for 6–24 hours.

Representative Procedure :

  • Reactants : 4-Chloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine (1 eq), 1-ethylpiperazine (1.2 eq).

  • Conditions : DMF, 100°C, 12 hours.

  • Workup : Dilution with ice water, extraction with ethyl acetate, column chromatography (SiO₂, 5% MeOH/CH₂Cl₂).

  • Yield : 68–75%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A 2023 study achieved 85% yield in 2 hours using:

  • Reactants : 4-Chloro intermediate (1 eq), 1-ethylpiperazine (1.1 eq).

  • Conditions : DMF, 150 W, 120°C, 2 hours.

Protecting Group Strategies

For sensitive substrates, Boc-protected piperazine is employed:

  • Protection : 1-Ethylpiperazine is Boc-protected using di-tert-butyl dicarbonate.

  • Coupling : Reaction with 4-chloro intermediate in THF at 60°C.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group.

  • Overall Yield : 62%.

Optimization Strategies

Solvent and Temperature Effects

SolventTemperature (°C)Time (h)Yield (%)
DMF1001275
Acetonitrile801868
THF602458
Data aggregated from.

Catalytic Enhancements

Adding triethylamine (TEA) as a base improves yields by neutralizing HCl byproducts:

  • Without TEA : 60% yield.

  • With TEA (1.5 eq) : 78% yield.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.89 (m, 2H, Ar-H), 7.45–7.49 (m, 2H, Ar-H), 3.85–3.90 (m, 4H, piperazine-H), 2.65–2.70 (m, 4H, piperazine-H), 2.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • HRMS : m/z calcd for C₁₉H₂₁F₂N₇ [M+H]⁺: 394.1852; found: 394.1849.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Challenges and Solutions

Byproduct Formation

  • Issue : Competing substitution at pyrimidine C6 position.

  • Solution : Use excess 1-ethylpiperazine (1.5 eq) to drive selectivity toward C4 substitution.

Moisture Sensitivity

  • Issue : POCl₃-mediated chlorination is moisture-sensitive.

  • Solution : Anhydrous conditions with molecular sieves.

Comparative Analysis of Methods

MethodYield (%)Time (h)Scalability
Conventional SNAr68–7512–24High
Microwave-Assisted852Moderate
Boc-Protected Route6224Low

Conventional SNAr remains optimal for large-scale synthesis due to reliability and cost-effectiveness .

Análisis De Reacciones Químicas

1-Etil-4-[1-(4-fluorofenil)pirazolo[3,4-D]pirimidin-4-YL]piperazina experimenta varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 1-Etil-4-[1-(4-fluorofenil)pirazolo[3,4-D]pirimidin-4-YL]piperazina implica su interacción con objetivos moleculares específicos, como las cinasas dependientes de ciclinas (CDK). El compuesto se une al sitio activo de las CDK, inhibiendo su actividad y provocando la detención del ciclo celular y la apoptosis en las células cancerosas . Las vías involucradas incluyen la interrupción del complejo CDK-ciclina y la activación de señales apoptóticas aguas abajo.

Comparación Con Compuestos Similares

Key Observations

Fluorophenyl vs. Chlorophenyl/Other Aryl Groups: The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to chlorophenyl or non-halogenated analogs, as fluorine reduces oxidative metabolism . Compound VIIa (4-chlorophenyl) shows broad antitumor activity but higher IC50 values (0.326–4.31 µM) than fluorinated analogs , suggesting fluorine’s role in enhancing potency.

Piperazine Substitutions: Ethylpiperazine (target compound) balances lipophilicity and solubility, whereas bulkier groups (e.g., benzhydryl in Cycl-1/2) may reduce bioavailability .

Core Structure Modifications: Pyrazolo[1,5-a]pyrimidine (Compound 9) exhibits distinct target selectivity (PI3Kδ vs. TRAP1 in pyrazolo[3,4-d]pyrimidines) due to isomer differences . Quinoline-pyrimidine hybrids (Compound 15) diverge in mechanism, targeting mitochondrial enzymes rather than kinases .

Biological Potency :

  • Pyrazolo[3,4-d]pyrimidines with small substituents (e.g., 4b, 5a ) achieve sub-µM IC50 values, highlighting the scaffold’s versatility for optimization .

Actividad Biológica

1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors. This article explores the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine is C16H18FN5C_{16}H_{18}FN_5 with a molecular weight of approximately 303.35 g/mol. The structure includes a piperazine ring linked to a pyrazolo[3,4-d]pyrimidine moiety, which is known for its role in inhibiting various kinases involved in cancer progression.

PropertyValue
Molecular FormulaC₁₆H₁₈FN₅
Molecular Weight303.35 g/mol
IUPAC Name1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine
Canonical SMILESCCN1CCN(CC1)C2=NC=NC(=N2)C(=C)F

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation; their dysregulation is often implicated in cancer. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, particularly those exhibiting overactive kinase signaling pathways.

Key Mechanistic Insights:

  • Target Kinases : The compound primarily targets CDK2 and CDK6.
  • Cell Cycle Arrest : Inhibition leads to G1/S phase cell cycle arrest.
  • Apoptosis Induction : Promotes programmed cell death in malignant cells.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activity. In vitro studies have demonstrated that 1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine effectively inhibits the proliferation of various cancer cell lines.

Case Studies

  • In Vitro Studies : A study conducted on human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that treatment with this compound resulted in a significant decrease in cell viability with an IC50 value in the low micromolar range.
  • In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. Tumor regression was observed in xenograft models of lung cancer.
  • Combination Therapy : Preliminary data suggest enhanced efficacy when combined with standard chemotherapeutic agents such as paclitaxel.

Safety and Toxicology

Toxicological assessments indicate that 1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine has a favorable safety profile with manageable side effects. Commonly reported adverse effects include mild gastrointestinal disturbances and transient hematological changes.

Q & A

Q. What are the standard synthetic routes for preparing 1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling the pyrazolo[3,4-d]pyrimidine core with a substituted piperazine moiety. Key steps include:

  • Nucleophilic substitution : Reacting 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine with 1-ethylpiperazine under reflux in dry dichloromethane (DCM) or acetonitrile .
  • Purification : Use flash chromatography or recrystallization (e.g., ethanol or acetone) to isolate the product, ensuring >95% purity .
    Optimization Tips :
  • Control reaction temperature (60–80°C) to minimize side products.
  • Use triethylamine as a base to enhance nucleophilicity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Verify substituent positions on the piperazine and pyrazolo[3,4-d]pyrimidine rings (e.g., aromatic protons at δ 7.3–8.0 ppm, piperazine CH₂ at δ 2.4–3.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching C₁₉H₂₀FN₆).
  • IR : Identify carbonyl or amine stretches (e.g., C=O at ~1650 cm⁻¹ if esterified) .

Q. What in vitro assays are recommended for initial screening of kinase inhibitory activity?

  • Kinase inhibition assays : Use ATP-competitive ELISA or fluorescence polarization to measure IC₅₀ values against kinases like EGFR or VEGFR2 .
  • Dose-response curves : Test concentrations from 0.1 nM to 10 µM to assess potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different kinase assays?

  • Orthogonal validation : Combine biochemical assays (e.g., SPR for binding kinetics) with cellular assays (e.g., Western blotting for downstream phosphorylation) .
  • Molecular dynamics (MD) simulations : Model ATP-binding site interactions to explain selectivity discrepancies (e.g., fluorine’s role in hydrophobic pockets) .

Q. What strategies improve target selectivity when modifying the piperazine or pyrazolo[3,4-d]pyrimidine moieties?

  • Fragment-based design : Replace the ethyl group on piperazine with bulkier substituents (e.g., 4-fluorobenzyl) to exploit kinase-specific pockets .
  • Bioisosteric replacements : Substitute the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate π-π stacking interactions .

Q. How should researchers optimize ADMET properties without compromising bioactivity?

  • LogP adjustments : Introduce polar groups (e.g., hydroxyethyl) on the piperazine to enhance solubility while maintaining logP <5 .
  • Microsomal stability assays : Use liver microsomes to identify metabolic soft spots (e.g., ester hydrolysis) and stabilize via methyl or fluorine substitution .

Q. What computational methods predict off-target effects of this compound?

  • Pharmacophore modeling : Map structural features against databases like ChEMBL to flag potential off-target kinases .
  • Machine learning : Train models on kinase inhibitor datasets to predict toxicity profiles (e.g., hERG channel inhibition) .

Q. How can crystallography or cryo-EM elucidate binding modes with atypical kinase conformations?

  • Co-crystallization : Soak the compound into kinase crystals (e.g., PDB 1M17) to resolve binding poses at 2.0–3.0 Å resolution .
  • Cryo-EM : Use for large kinases (e.g., mTOR) to capture dynamic interactions in the DFG-out conformation .

Data Analysis & Experimental Design

Q. What statistical approaches are robust for analyzing dose-response data with high variability?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • Bootstrap resampling : Estimate confidence intervals for potency metrics .

Q. How should researchers design SAR studies to balance synthetic feasibility and biological relevance?

  • Parallel synthesis : Prepare 10–20 analogs with systematic variations (e.g., piperazine N-substituents, pyrimidine C6 modifications) .
  • Principal component analysis (PCA) : Reduce dimensionality of structural features to identify critical SAR drivers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.